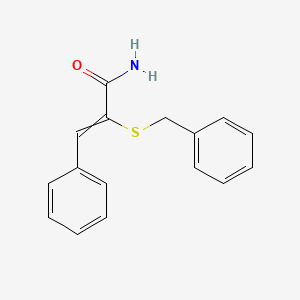
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride is a complex organic compound with a unique structure that includes bromine, ethoxy, and diethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 4-ethoxyaniline, followed by the introduction of the diethylaminoethoxy group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide and diethylamine are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and diethylamino groups can enhance binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 3-Bromo-4-butoxy-5-methoxybenzaldehyde
- 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride is unique due to the presence of the diethylaminoethoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may provide enhanced selectivity and potency in various applications.
Propiedades
Número CAS |
98656-56-5 |
|---|---|
Fórmula molecular |
C14H24BrClN2O2 |
Peso molecular |
367.71 g/mol |
Nombre IUPAC |
[3-bromo-4-[2-(diethylamino)ethoxy]-5-ethoxyphenyl]azanium;chloride |
InChI |
InChI=1S/C14H23BrN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H |
Clave InChI |
XXCZNUYVSSRRAC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C(C=C1Br)[NH3+])OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


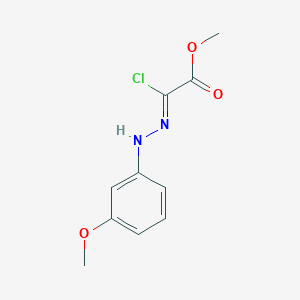
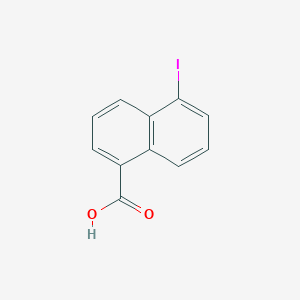
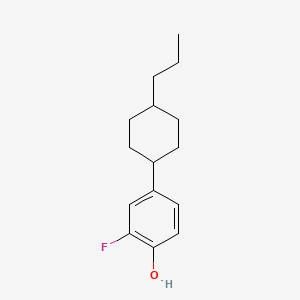
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
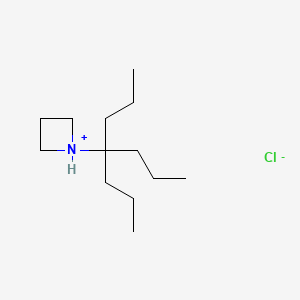
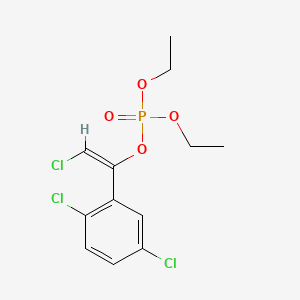
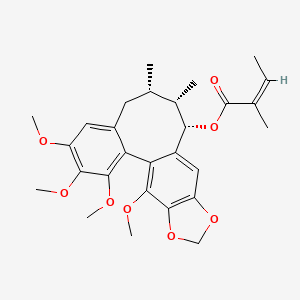

![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
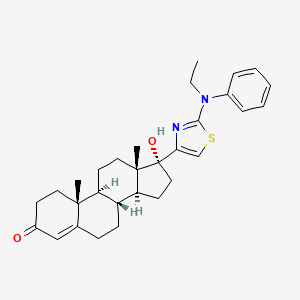
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
